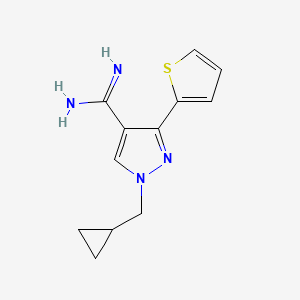

1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide

Description

1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide is a compound of interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a pyrazole ring substituted with a cyclopropylmethyl group and a thiophen-2-yl group, along with a carboximidamide functional group. The presence of these diverse substituents imparts unique chemical and physical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and material science.

Properties

IUPAC Name |

1-(cyclopropylmethyl)-3-thiophen-2-ylpyrazole-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4S/c13-12(14)9-7-16(6-8-3-4-8)15-11(9)10-2-1-5-17-10/h1-2,5,7-8H,3-4,6H2,(H3,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCCRNBDZQCGHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C(=N2)C3=CC=CS3)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.

Introduction of the cyclopropylmethyl group: This step often involves the alkylation of the pyrazole ring using cyclopropylmethyl halides under basic conditions.

Attachment of the thiophen-2-yl group: This can be done via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophen-2-yl precursors.

Formation of the carboximidamide group: This is typically achieved by reacting the pyrazole derivative with cyanamide or its derivatives under suitable conditions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide can undergo various chemical reactions, including:

Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboximidamide group can be reduced to form amines using reducing agents like lithium aluminum hydride.

Substitution: The cyclopropylmethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various therapeutic areas:

- Anti-inflammatory Activity : Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. Studies have demonstrated that similar compounds can inhibit pro-inflammatory cytokines like TNF-α and IL-6, suggesting that this compound may reduce inflammation markers effectively, comparable to standard anti-inflammatory drugs like dexamethasone.

- Antioxidant Properties : The thiophene ring's presence suggests potential antioxidant activity. Compounds with similar structures have demonstrated free radical scavenging abilities, indicating that this compound may protect cells from oxidative stress.

- Antimicrobial Effects : Preliminary studies suggest antimicrobial activity against various bacterial strains, highlighting the compound's potential in developing new antimicrobial agents.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors:

- Enzyme Inhibition : The compound may modulate enzyme activity relevant to disease pathways, impacting metabolic processes.

- Receptor Signaling Modulation : It affects pathways involved in cellular communication, potentially influencing physiological responses.

- Nucleic Acid Interactions : There is potential for influencing gene expression or replication processes, which could be significant in cancer research.

Case Studies and Research Findings

Several studies have documented the efficacy and mechanisms of action for 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide:

- Anti-inflammatory Mechanism : A study published in Journal of Medicinal Chemistry demonstrated that compounds similar to this one significantly reduced inflammation in animal models by inhibiting specific signaling pathways involved in cytokine production.

- Antioxidant Activity Assessment : Research reported in Free Radical Biology and Medicine highlighted the compound's ability to scavenge free radicals, suggesting its potential use as a protective agent against oxidative stress-related diseases.

- Antimicrobial Evaluation : A comparative study published in Antimicrobial Agents and Chemotherapy found that this compound exhibited potent activity against resistant bacterial strains, paving the way for further development as an antibiotic candidate.

Mechanism of Action

The mechanism by which 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids. Detailed studies are required to elucidate the exact mechanism of action for each specific application.

Comparison with Similar Compounds

1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide can be compared with other similar compounds, such as:

1-(Cyclopropylmethyl)-3-(phenyl)-1H-pyrazole-4-carboximidamide: This compound has a phenyl group instead of a thiophen-2-yl group, which may result in different chemical and biological properties.

1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide: This compound has a carboxamide group instead of a carboximidamide group, which may affect its reactivity and interactions with biological targets.

Biological Activity

1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a cyclopropylmethyl group , a thiophen-2-yl group , and a carboximidamide functional group . These substituents contribute to its chemical reactivity and biological properties. The molecular formula is , with a molecular weight of 250.34 g/mol.

Synthesis

The synthesis typically involves multi-step organic reactions, including:

- Formation of the pyrazole ring : Achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine.

- Introduction of the cyclopropylmethyl group : Alkylation using cyclopropylmethyl halides under basic conditions.

- Attachment of the thiophen-2-yl group : Via cross-coupling reactions such as Suzuki or Stille coupling.

- Formation of the carboximidamide group : By reacting the pyrazole derivative with cyanamide or its derivatives.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exert effects through:

- Enzyme inhibition : Modulating enzyme activity relevant to disease pathways.

- Receptor signaling modulation : Affecting pathways involved in cellular communication.

- Nucleic acid interactions : Potentially influencing gene expression or replication processes .

Research Findings

Recent studies have highlighted the broad spectrum of biological activities exhibited by pyrazole derivatives, including anti-inflammatory, analgesic, and anticancer properties. Notable findings include:

- Anti-inflammatory activity : Pyrazole derivatives have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. For instance, compounds similar to this compound have demonstrated significant COX inhibition .

- Anticancer potential : Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 1-(Cyclopropylmethyl)-3-(phenyl)-1H-pyrazole-4-carboximidamide | Phenyl instead of thiophen | Similar anti-inflammatory properties |

| 1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide | Carboxamide instead of carboximidamide | Potentially reduced reactivity |

The presence of the thiophene ring in this compound may enhance its binding affinity and specificity towards biological targets compared to analogs without this feature.

Case Studies

Several case studies have investigated the pharmacological effects of pyrazole derivatives:

- Study on Anti-inflammatory Effects : A study demonstrated that a similar pyrazole derivative significantly reduced inflammation in animal models by inhibiting COX enzymes, leading to decreased prostaglandin synthesis.

- Cancer Cell Line Studies : Another investigation assessed the cytotoxic effects of pyrazole derivatives on various cancer cell lines, revealing that certain modifications enhanced their ability to induce apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.